N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-1,3-thiazol-2-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a thiophene ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiophene and dimethoxyphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the thiazole and thiophene rings.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Contains additional methoxy groups and a different structural arrangement.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, a thiophene ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C17H18N2O2S2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H18N2O2S2/c1-20-14-6-5-12(10-15(14)21-2)7-8-18-17-19-13(11-23-17)16-4-3-9-22-16/h3-6,9-11H,7-8H2,1-2H3,(H,18,19) |
InChI Key |
YNJLFTZHUBWJKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=CS2)C3=CC=CS3)OC |
Origin of Product |
United States |
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